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Compound of Interest

Compound Name: BMS-351

Cat. No.: B606230 Get Quote

Application Notes and Protocols: BMS-354825 (Dasatinib) in Castration-Resistant Prostate

Cancer Research

Note on Nomenclature: The compound BMS-351 was requested. Based on available scientific

literature, it is highly probable that this is a typographical error for BMS-354825, a well-

researched compound more commonly known as Dasatinib. This document will proceed under

the assumption that the intended subject is Dasatinib.

Introduction
Dasatinib (BMS-354825) is a potent, orally bioavailable small molecule inhibitor of multiple

tyrosine kinases.[1][2] While initially developed and approved for the treatment of chronic

myeloid leukemia (CML), its mechanism of action has prompted extensive investigation into its

efficacy in solid tumors, including castration-resistant prostate cancer (CRPC).[3] In CRPC, the

Src family kinases (SFKs), which are key targets of Dasatinib, are frequently overexpressed

and activated, playing a crucial role in tumor progression, metastasis, and the development of

resistance to androgen deprivation therapy.[4][5] These application notes provide a

comprehensive overview of the preclinical and clinical data on Dasatinib in CRPC, along with

detailed protocols for key in vitro experiments.

Mechanism of Action
Dasatinib exerts its anti-tumor effects in prostate cancer primarily through the inhibition of Src

family kinases (SFKs), including Src and Lyn, at low nanomolar concentrations.[1][2] This
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inhibition disrupts downstream signaling pathways critical for cancer cell survival, proliferation,

adhesion, migration, and invasion.[1][2][5] Key downstream targets inhibited by Dasatinib

include Focal Adhesion Kinase (FAK) and Crk-associated substrate (p130CAS).[1][2]

Furthermore, Dasatinib has been shown to inhibit Ack1 kinase, which can phosphorylate the

androgen receptor (AR), suggesting a potential role in overcoming resistance to androgen-

targeted therapies.[6] In addition to its direct effects on tumor cells, Dasatinib also impacts the

bone microenvironment by inhibiting osteoclast activity, which is particularly relevant in CRPC

where bone metastases are common.[4][7][8]

Quantitative Data Summary
Table 1: Preclinical Activity of Dasatinib in Prostate
Cancer Cell Lines

Cell Line Assay Type Parameter Value Reference

DU-145
In vitro kinase

assay (Lyn)
IC50 ~5 nM [1][2]

DU-145
In vitro kinase

assay (Src)
IC50 ~10 nM [1][2]

PC-3 Cell Invasion
Inhibition (at 100

nM)

Significant

reduction
[5]

DU-145 Cell Invasion
Inhibition (at 100

nM)

Significant

reduction
[5]

LNCaP Cell Invasion
Inhibition (at 100

nM)

Significant

reduction
[5]

PC-3

PC-3-induced

osteoclast

formation

Inhibition (at 10

nM)
~50% [8]

PC-3

PC-3-induced

osteoclast

formation

Inhibition (at 20

nM)
~67% [8]
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Table 2: Clinical Efficacy of Dasatinib in Castration-
Resistant Prostate Cancer

Study
Phase

Treatment
Regimen

Number of
Patients

Key
Efficacy
Endpoint

Result Reference

Phase II

Dasatinib

(100mg or

70mg twice

daily)

47

Lack of

progression

at 12 weeks

43% [4][7]

Phase II

Dasatinib

(100mg or

70mg twice

daily)

47

Lack of

progression

at 24 weeks

19% [4][7]

Phase II

Dasatinib

(70mg twice

daily,

amended to

100mg daily)

27

(evaluable)

Disease

Control (DC)

at 8 weeks

18.5% [3]

Phase I/II

Dasatinib

(100mg daily)

+ Docetaxel

(75 mg/m²)

46
Durable 50%

PSA decline
57% [9][10]

Phase I/II

Dasatinib

(100mg daily)

+ Docetaxel

(75 mg/m²)

30 (with

measurable

disease)

Partial

Response
60% [9][10]

Phase III

(READY)

Dasatinib +

Docetaxel vs.

Placebo +

Docetaxel

1522

Median

Overall

Survival

21.5 months

vs. 21.2

months (not

statistically

significant)

[11]
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Caption: Dasatinib inhibits SFKs and Ack1, disrupting key signaling pathways in CRPC.

Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Src Inhibition
This protocol is for determining the IC50 of Dasatinib against Src kinase.
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Start

Prepare Reagents:
- Recombinant Src Kinase

- Kinase Buffer
- Peptide Substrate
- ATP ([γ-32P]ATP)
- Dasatinib dilutions

Pre-incubate Src Kinase with
varying concentrations of Dasatinib

(or DMSO control) for 10-15 min at RT.

Initiate kinase reaction by
adding ATP/[γ-32P]ATP mixture.

Incubate for 10-30 min at 30°C.

Stop reaction by spotting onto
phosphocellulose paper.

Wash paper to remove
unincorporated [γ-32P]ATP.

Quantify incorporated 32P using
a scintillation counter.

Calculate % inhibition and
determine IC50 value.

End

Click to download full resolution via product page

Caption: Workflow for an in vitro radiometric kinase assay to assess Src inhibition.
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Materials:

Recombinant active Src kinase

Src substrate peptide (e.g., KVEKIGEGTYGVVYK)

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

[γ-32P]ATP

Dasatinib stock solution (in DMSO)

P81 phosphocellulose paper

0.75% Phosphoric acid

Scintillation counter and fluid

Procedure:

Prepare serial dilutions of Dasatinib in kinase reaction buffer. Include a DMSO-only control.

In a microcentrifuge tube, add the kinase reaction buffer, Src substrate peptide, and the

diluted Dasatinib or DMSO.

Add recombinant Src kinase to each tube and pre-incubate for 10-15 minutes at room

temperature.

Initiate the reaction by adding the [γ-32P]ATP solution.

Incubate the reaction mixture for 10-30 minutes at 30°C.

Stop the reaction by spotting a portion of the mixture onto a P81 phosphocellulose paper

square.

Wash the P81 paper squares five times for 5 minutes each in 0.75% phosphoric acid to

remove unincorporated ATP.

Perform a final wash with acetone and allow the paper to dry.
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Place each paper square in a scintillation vial with scintillation fluid and measure the

radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition for each Dasatinib concentration relative to the

DMSO control and determine the IC50 value using appropriate software.

Protocol 2: Cell Invasion Assay (Boyden Chamber)
This protocol measures the effect of Dasatinib on the invasive capacity of CRPC cells.
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Start

Coat Transwell inserts (8 µm pores)
with Matrigel and allow to solidify.

Serum-starve CRPC cells overnight.
Treat with Dasatinib or DMSO for 2-6 hours.

Seed treated cells in serum-free medium
into the upper chamber of the inserts.

Add complete medium (with FBS)
to the lower chamber.

Incubate for 24-48 hours at 37°C.

Remove non-invading cells from the
upper surface of the membrane with a cotton swab.

Fix and stain the invading cells on the
lower surface of the membrane (e.g., with crystal violet).

Image the stained cells and quantify
the number of invading cells per field.

End

Click to download full resolution via product page

Caption: Workflow for a Matrigel-based cell invasion assay.
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Materials:

CRPC cell lines (e.g., DU-145, PC-3)

Transwell inserts (8.0 µm pore size) for 24-well plates

Matrigel Basement Membrane Matrix

Serum-free cell culture medium

Complete cell culture medium (with 10% FBS)

Dasatinib stock solution (in DMSO)

Cotton swabs

Methanol (for fixing)

0.5% Crystal violet stain

Microscope

Procedure:

Thaw Matrigel on ice and dilute with cold serum-free medium.

Coat the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at

least 1 hour to allow for solidification.

Culture CRPC cells and serum-starve them overnight.

Treat the serum-starved cells with various concentrations of Dasatinib (e.g., 10-100 nM) or

DMSO for 2-6 hours.

Harvest the cells and resuspend them in serum-free medium.

Seed the treated cells into the upper chamber of the Matrigel-coated inserts.
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Add complete medium containing 10% FBS to the lower chamber to act as a

chemoattractant.

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

After incubation, carefully remove the non-invading cells from the upper surface of the

membrane using a cotton swab.

Fix the cells that have invaded to the lower surface of the membrane with methanol for 20

minutes.

Stain the fixed cells with 0.5% crystal violet for 15 minutes.

Gently wash the inserts with water and allow them to air dry.

Using a microscope, count the number of stained, invaded cells in several random fields of

view.

Compare the number of invaded cells in the Dasatinib-treated groups to the DMSO control.

Protocol 3: Western Blotting for Phospho-Src
This protocol is for detecting the inhibition of Src phosphorylation in CRPC cells following

Dasatinib treatment.

Materials:

CRPC cell lines

Dasatinib stock solution (in DMSO)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes
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Blocking buffer (5% BSA in TBST)

Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Seed CRPC cells and grow to 70-80% confluency.

Treat cells with desired concentrations of Dasatinib or DMSO for a specified time (e.g., 6

hours).

Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease

and phosphatase inhibitors.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at

4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.
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Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

To confirm equal protein loading, the membrane can be stripped and re-probed with an

antibody against total Src.

Analyze the band intensities to determine the relative levels of phosphorylated Src in

Dasatinib-treated versus control cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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